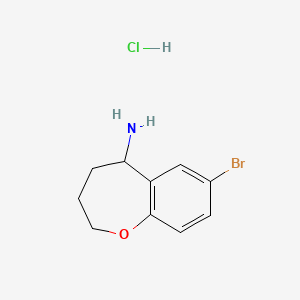
8-氯-4-羟基-N-(2-甲氧基苯基)喹啉-3-甲酸酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide” is a derivative of quinoline . Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has versatile applications in the fields of industrial and synthetic organic chemistry and is a vital scaffold for leads in drug discovery .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused with a pyridine ring . The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form four- and six-covalent complexes with a wide range of metal ions .Chemical Reactions Analysis
Quinoline and its derivatives have been harnessed via expeditious synthetic approaches . One possible explanation for the failure of direct coupling between the aniline and 4 is when the quinoline ring nitrogen was allylated, leading to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end .科学研究应用
Drug Research and Development
4-Hydroxy-2-quinolones, to which the compound is related, are valuable in drug research and development . They have been the subject of many recent publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .
Anticancer Agents
8-Hydroxyquinoline and many of its derivatives have been studied for their potential as anticancer agents . Their ability to chelate iron and other metals can disrupt the cellular processes of cancer cells, leading to their death .
Antifungal Agents
Mono-chloro- and mono-bromo-substituted 8-Hydroxyquinoline have shown antifungal activity against several species, including Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride, and Trichophyton mentagrophytes . It’s possible that “8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide” could have similar properties.
Anti-HIV Agents
8-Hydroxyquinoline derivatives have also been studied for their potential as anti-HIV agents . They may inhibit the replication of the virus, offering a potential avenue for treatment .
Neuroprotection
8-Hydroxyquinoline and its derivatives have been studied for their neuroprotective effects, particularly in relation to their iron-chelating properties . They may have potential in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Inhibitors of 2OG-dependent Enzymes
2OG-dependent enzymes are involved in a wide range of biological processes, and 8-Hydroxyquinoline derivatives have been studied as potential inhibitors of these enzymes . This could have wide-ranging implications in the regulation of various biological processes .
未来方向
Quinoline and its derivatives have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
属性
IUPAC Name |
8-chloro-N-(2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-14-8-3-2-7-13(14)20-17(22)11-9-19-15-10(16(11)21)5-4-6-12(15)18/h2-9H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXVKELVFMLQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

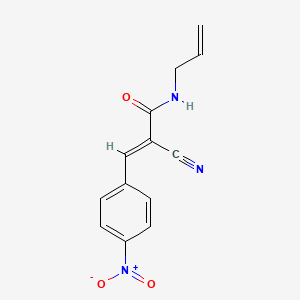
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2668811.png)
![2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2668812.png)
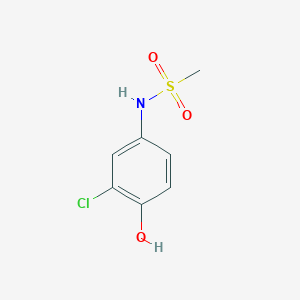
![N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2668814.png)

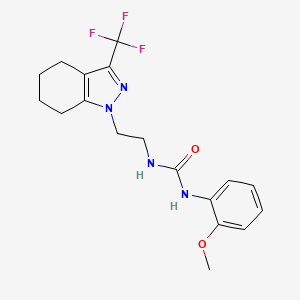
![N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B2668818.png)
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate](/img/structure/B2668819.png)
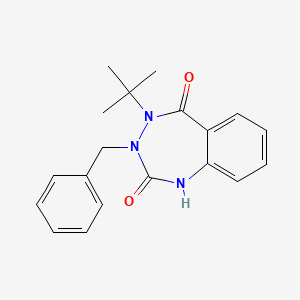

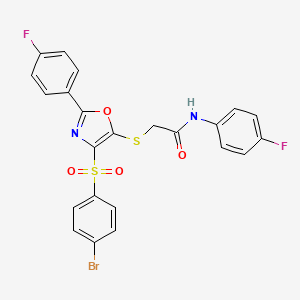
![N-1,3-benzodioxol-5-yl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2668830.png)
